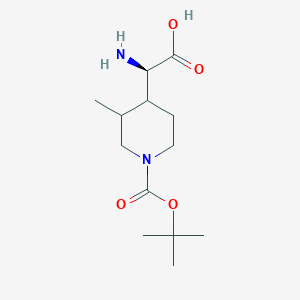
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic chemistry, particularly in peptide synthesis, due to its role in protecting amino groups during chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid typically involves the protection of the amino group using a Boc group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation .
Industrial Production Methods
Industrial production methods for this compound often involve the use of deep eutectic solvents (DES) for Boc deprotection. This method is efficient and sustainable, allowing for the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for Boc deprotection, and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the removal of the Boc group, yielding the free amine .
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Plays a role in the synthesis of biologically active peptides.
Medicine: Utilized in the development of pharmaceuticals that require specific amino acid sequences.
Industry: Employed in the production of various chemical compounds that require protected amino groups.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, such as with TFA . This allows for selective reactions to occur at other functional groups without affecting the amino group.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-[(tert-Butoxycarbonyl)amino]-5-hexenoic acid
- (2R)-2-[(tert-Butoxycarbonyl)amino]-3-(methylsulfanyl)propanoic acid
Uniqueness
What sets (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid apart is its specific structure, which includes a piperidine ring and a Boc-protected amino group. This unique combination makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .
Propiedades
Fórmula molecular |
C13H24N2O4 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H24N2O4/c1-8-7-15(12(18)19-13(2,3)4)6-5-9(8)10(14)11(16)17/h8-10H,5-7,14H2,1-4H3,(H,16,17)/t8?,9?,10-/m1/s1 |
Clave InChI |
SZGAJFRQIWTESA-UDNWOFFPSA-N |
SMILES isomérico |
CC1CN(CCC1[C@H](C(=O)O)N)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CCC1C(C(=O)O)N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


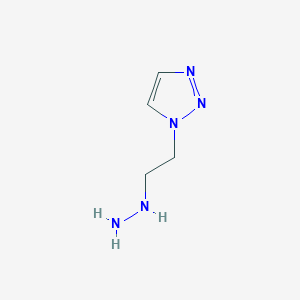

![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)

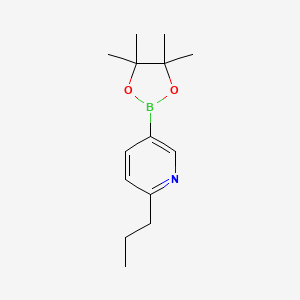

![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
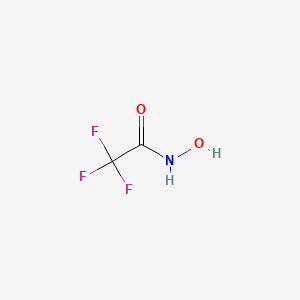
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)


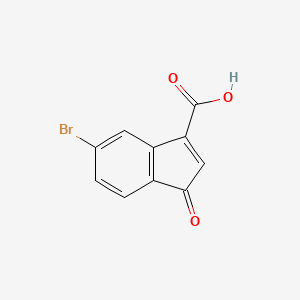

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
